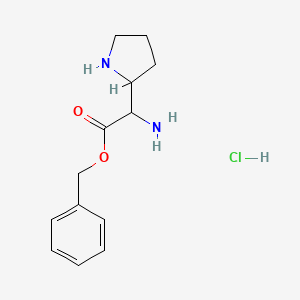
Benzyl 2-amino-2-pyrrolidin-2-ylacetate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cbz-Aminomethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2. It is also known by its IUPAC name, benzyl (2R)-2-pyrrolidinylmethylcarbamate hydrochloride . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carbamate group protected by a benzyl (Cbz) group. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cbz-Aminomethyl)pyrrolidine hydrochloride typically involves the protection of the amine group in pyrrolidine with a benzyl carbamate (Cbz) group. One common method involves the reaction of pyrrolidine with benzyl chloroformate (CbzCl) in the presence of a base such as triethylamine. The resulting N-Cbz-pyrrolidine is then subjected to further reactions to introduce the aminomethyl group .
Industrial Production Methods
Industrial production of 2-(Cbz-Aminomethyl)pyrrolidine hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(Cbz-Aminomethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The Cbz-protected amine can be deprotected using catalytic hydrogenation (Pd-C, H2) to yield the free amine.
Amidation Reactions: The compound can react with carboxylic acids or acid chlorides to form amides.
Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H2 for deprotection of the Cbz group.
Amidation: Carboxylic acids or acid chlorides in the presence of a base.
Major Products Formed
Free Amine: Obtained after deprotection of the Cbz group.
Amides: Formed through amidation reactions.
Aplicaciones Científicas De Investigación
2-(Cbz-Aminomethyl)pyrrolidine hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Cbz-Aminomethyl)pyrrolidine hydrochloride involves its ability to form stable amide bonds, which are crucial in various biochemical processes. The compound can interact with enzymes and proteins, influencing their activity and function. The Cbz group provides protection during synthetic processes, allowing for selective reactions to occur .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-pyrrolidine: Similar in structure but uses a tert-butyl carbamate (Boc) group for protection.
N-Alloc-pyrrolidine: Uses an allyl carbamate (Alloc) group for protection.
Uniqueness
2-(Cbz-Aminomethyl)pyrrolidine hydrochloride is unique due to its specific protective group (Cbz) and its ability to form stable amide bonds under mild conditions. This makes it particularly useful in synthetic organic chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C13H19ClN2O2 |
|---|---|
Peso molecular |
270.75 g/mol |
Nombre IUPAC |
benzyl 2-amino-2-pyrrolidin-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-12(11-7-4-8-15-11)13(16)17-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12,15H,4,7-9,14H2;1H |
Clave InChI |
HIOPEGQGWFZSLG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C(C(=O)OCC2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















